Éster fenetílico del ácido cafeico

Descripción general

Descripción

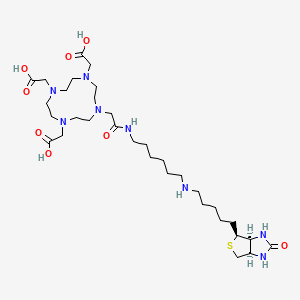

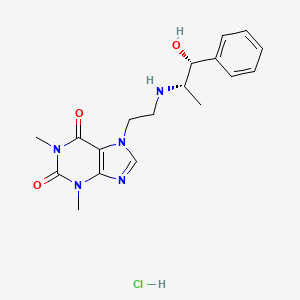

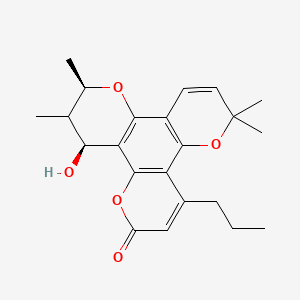

Caffeic acid phenethyl ester is a natural phenolic compound found in various plants and is a component of propolis from honeybee hives . It is the ester of caffeic acid and phenethyl alcohol. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Aplicaciones Científicas De Investigación

Caffeic acid phenethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Industry: It is used in the formulation of cosmetics and health supplements due to its antioxidant properties.

Mecanismo De Acción

Caffeic Acid Phenethyl Ester (CAPE), also known as Phenethyl caffeate, is a flavonoid isolated from honeybee propolis. It has shown multiple pharmacological potentials, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and protective effects on nervous systems and multiple organs .

Target of Action

CAPE’s primary targets include the nuclear factor κB (NF-κB) and XPO1/CRM1, a major nuclear export receptor . NF-κB plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

CAPE interacts with its targets primarily by inhibiting their activity. It was found to be a potent inhibitor of NF-κB, thereby modulating the immune response . It also reduces prostaglandin and leukotriene synthesis, exerting anti-inflammatory effects .

Biochemical Pathways

CAPE modulates the Nrf2 and NF-κB pathways, promoting antioxidant enzyme expression and inhibiting proinflammatory cytokine expression . It also affects the TGF-β1/Smad3 pathway, which is involved in liver fibrosis , and up-regulates the antioxidant capacity in HSC-T6 cells through the Nrf2-mediated MAPKs signaling pathway .

Pharmacokinetics

CAPE is a phenolic compound with an ester bond, which is cleaved by intracellular esterases following its easy access into cells due to its high cell permeability, releasing the effective caffeic acid . .

Result of Action

The molecular and cellular effects of CAPE’s action include inducing leukocyte apoptosis, modulating nuclear factor-kappa B, and suppressing acute inflammation . It also has antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties in vitro .

Action Environment

The action, efficacy, and stability of CAPE can be influenced by environmental factors. For instance, the CAPE content of propolis varies from different regions . .

Análisis Bioquímico

Biochemical Properties

Caffeic Acid Phenethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . It has been reported to have antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties in vitro . It suppresses acute immune and inflammatory responses .

Cellular Effects

Caffeic Acid Phenethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to help in reducing oxidative stress caused by traumatic brain injury .

Molecular Mechanism

The molecular mechanism of action of Caffeic Acid Phenethyl Ester involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B .

Dosage Effects in Animal Models

The effects of Caffeic Acid Phenethyl Ester vary with different dosages in animal models .

Metabolic Pathways

Caffeic Acid Phenethyl Ester is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . The specific metabolic pathways and their interactions with this compound are still being studied.

Transport and Distribution

Caffeic Acid Phenethyl Ester is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can also affect its localization or accumulation . The compound is cleaved by intracellular esterases following its easy access into the cell due to its high cell permeability, releasing the effective caffeic acid .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Caffeic acid phenethyl ester can be synthesized through several methods. One common approach involves the esterification of caffeic acid with phenethyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions . Another method involves the base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide, followed by recrystallization from benzene .

Industrial Production Methods: Industrial production of caffeic acid phenethyl ester often involves large-scale extraction from propolis, which contains a significant amount of this compound. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the desired ester .

Análisis De Reacciones Químicas

Types of Reactions: Caffeic acid phenethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to dihydrocaffeic acid phenethyl ester.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocaffeic acid phenethyl ester.

Substitution: Various substituted phenethyl esters.

Comparación Con Compuestos Similares

- Caffeic Acid

- Chlorogenic Acid

- Rosmarinic Acid

- Ferulic Acid

Caffeic acid phenethyl ester stands out due to its unique combination of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.

Propiedades

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUARLUWKZWEBQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861176 | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-29-2, 104594-70-9 | |

| Record name | (E)-Caffeic acid phenethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl 3,4-dihydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID PHENETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CAPE interacts with various cellular targets, making it difficult to pinpoint a single mechanism of action.

ANone:

- Spectroscopic Data: While the provided research papers don't delve into detailed spectroscopic data, CAPE is generally characterized by techniques like UV-Vis spectroscopy (with characteristic absorbance peaks), infrared spectroscopy (IR, for identifying functional groups), and nuclear magnetic resonance spectroscopy (NMR, for structural elucidation). []

ANone:

ANone: The provided research primarily focuses on CAPE's biological activities rather than its catalytic properties. Therefore, we cannot provide information on its reaction mechanisms, selectivity, or catalytic uses from the given context.

ANone: While the provided research doesn't explicitly detail computational studies on CAPE, such techniques are commonly employed in drug discovery. QSAR models could be developed to correlate CAPE's structure with its biological activities, aiding in the design of more potent and selective derivatives. Molecular docking simulations could be used to study its interactions with target proteins like NF-κB or predict the binding affinity of novel CAPE analogs.

A: Modifying CAPE's structure influences its biological activity. [] Studies on CAPE analogs revealed:

ANone:

ANone: While the provided research focuses on CAPE's biological effects, it's crucial to acknowledge SHE considerations, especially when progressing towards potential therapeutic applications.

ANone:

A:

ANone: The research primarily focuses on CAPE's potential therapeutic benefits, with limited emphasis on toxicological data. Thorough toxicological studies are crucial before considering clinical applications.

ANone:

ANone:

ANone:

A: Analytical methods used to quantify CAPE, like HPLC or LC-MS, should undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [] This validation ensures reliable and reproducible results.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)